molecular formula C13H14BNO6 B7971175 2-Methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde

2-Methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde

Cat. No.: B7971175
M. Wt: 291.07 g/mol
InChI Key: LCASPDNBROCNET-UHFFFAOYSA-N
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Description

2-Methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is a boron-containing aromatic aldehyde characterized by a benzaldehyde core substituted at the 2-position with a methoxy group and at the 5-position with a 6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan heterocycle. This dioxazaborocan moiety, a boronate ester fused with a diazacyclohexane ring, enhances stability and modulates reactivity, making the compound valuable in cross-coupling reactions and pharmaceutical precursor synthesis .

Properties

IUPAC Name

2-methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO6/c1-15-6-12(17)20-14(21-13(18)7-15)10-3-4-11(19-2)9(5-10)8-16/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCASPDNBROCNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=C(C=C2)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the formation of the dioxazaborocane ring through the reaction of appropriate boronic acid derivatives with diols under controlled conditions. The benzaldehyde moiety is then introduced via electrophilic aromatic substitution reactions, often using methoxy-substituted benzaldehyde as a starting material .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde involves its interaction with specific molecular targets. The boron-containing dioxazaborocane ring can form stable complexes with various biomolecules, potentially inhibiting or modulating their activity. This interaction can affect cellular pathways and lead to the observed biological effects .

Comparison with Similar Compounds

Positional Isomers of Benzaldehyde Derivatives

The substitution pattern of the dioxazaborocan group significantly influences physicochemical properties:

  • 4-Substituted isomer : 4-(6-Methyl-4,8-dioxo-dioxazaborocan-2-yl)benzaldehyde (CAS 1257650-77-3) demonstrates higher thermal stability (decomposition >300°C) due to symmetrical substitution, contrasting with the steric hindrance observed in the 5-substituted analog .

Aromatic System Variations

Replacing the benzene ring with heteroaromatic systems modifies electronic and steric profiles:

  • Thiophene analog : 5-(6-Methyl-4,8-dioxo-dioxazaborocan-2-yl)thiophene-2-carbaldehyde (CAS 1309677-06-2) shows redshifted UV-Vis absorption due to the electron-rich thiophene ring, enhancing light absorption in material science applications .

Substituent Effects on Reactivity and Stability

  • Trifluoromethyl vs. boron heterocycle : 2-Methoxy-5-(trifluoromethyl)benzaldehyde (CAS 146539-83-5) lacks the boronate ester but exhibits superior lipophilicity (logP ~2.8) due to the CF₃ group, favoring membrane permeability in drug design. However, it is less stable under basic conditions compared to boron-containing analogs .
  • Amino-substituted analog: 2-Methoxy-5-(methylamino)benzaldehyde (CAS 1289171-07-8) displays strong hydrogen-bonding capacity (IR νmax 3310 cm⁻¹ for NH) but lower thermal stability (decomposition <200°C) .

Key Physicochemical and Spectroscopic Data

Compound Name CAS/Ref Substituent Position Key Properties Applications
Target Compound Not Specified 5-position IR: 1630 (C=N), 1340–1150 cm⁻¹ (SO₂/B-O); Decomposition >300°C Suzuki reactions, drug intermediates
4-Substituted Isomer 1257650-77-3 4-position Melting point >300°C; NMR: δ 8.37 (N=CH), 10.24 ppm (OH) Organic electronics
2-Methoxy-5-(trifluoromethyl)benzaldehyde 146539-83-5 5-position IR: 1605 (C=O); logP 2.8; Stable in acidic conditions Antiamnesic agents (e.g., SB-2)
6-Chloro-7-methyl-benzodithiazine derivative Not Specified Multiple MP 318–319°C; IR: 3395 (OH), 1630 (C=N) Antimicrobial agents

Biological Activity

2-Methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₁₅BNO₄
  • Molecular Weight : 263.09 g/mol
  • CAS Number : 1335210-34-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties.

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
  • Inhibition of Cell Proliferation : Studies demonstrate that it inhibits the proliferation of various cancer cells by interfering with the cell cycle.

Case Studies

A notable study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as Annexin V positivity and caspase activation .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound.

Research Findings

In vitro studies have shown that this compound possesses antibacterial properties against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant potency compared to standard antibiotics .

Cytotoxicity Assessment

The cytotoxic effects of this compound have been evaluated using various cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

Toxicological Profile

Toxicological assessments indicate that while the compound exhibits promising biological activities, it also possesses certain toxic effects at higher concentrations.

Safety Data

According to safety data sheets, exposure to high concentrations may lead to irritation and other adverse effects . No endocrine-disrupting properties have been reported in current literature.

Q & A

Q. What are the established synthetic routes for 2-Methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves forming the dioxazaborocane ring via cyclocondensation of a boronic acid derivative with diols or diamines under anhydrous conditions. A key step is introducing the methyl group at position 6 of the dioxazaborocane core, which may require controlled temperature (e.g., 0–5°C) to prevent side reactions. Optimization includes adjusting stoichiometry of boron precursors (e.g., boronic acids or esters) and catalysts (e.g., Lewis acids like BF₃·OEt₂) to improve yield . Purification often involves column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures).

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzaldehyde proton (δ ~10 ppm) and methoxy group (δ ~3.8 ppm). The dioxazaborocane ring’s boron environment can be analyzed via ¹¹B NMR (δ ~18–22 ppm for tetracoordinated boron) .
  • X-ray Crystallography : Resolves the spatial arrangement of the dioxazaborocane ring and confirms substitution patterns.
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ ~350–360 Da) and detects impurities .

Q. How should this compound be stored to ensure stability, and what are its known degradation pathways?

Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the boron-containing ring. Degradation primarily occurs via hydrolysis of the dioxazaborocane moiety in humid conditions, leading to boronic acid byproducts. Regular monitoring via TLC or HPLC is recommended to assess stability .

Q. What safety protocols are critical when handling this compound in the lab?

  • Use gloves, goggles, and lab coats to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation risks.
  • In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does this compound perform as a boron source in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)?

The dioxazaborocane ring acts as a stable boron donor. In Suzuki-Miyaura couplings, it reacts with aryl halides (e.g., iodobenzene) under Pd(PPh₃)₄ catalysis (1–5 mol%) in THF/water mixtures. Key challenges include competing hydrolysis of the boron ring; adding molecular sieves or anhydrous conditions improves efficiency. Yields range from 60–85% depending on the electrophile’s steric hindrance .

Q. What computational methods can predict the compound’s reactivity in organometallic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the boron center’s electrophilicity and transition states during cross-coupling. Solvent effects (e.g., THF vs. DMF) are simulated using the Polarizable Continuum Model (PCM). These studies reveal that electron-withdrawing groups on the benzaldehyde enhance boron’s Lewis acidity, accelerating transmetallation .

Q. Are there documented biological activities for this compound or its derivatives?

While direct studies are limited, structurally similar boron-containing aldehydes exhibit antifungal and anti-inflammatory properties. For example, analogs with substituted dioxazaborocane rings show MIC values of 2–8 µg/mL against Candida albicans. Hypothesized mechanisms include inhibition of fungal cell wall enzymes .

Q. How can researchers address contradictions in reported synthetic yields for this compound?

Discrepancies often arise from variations in boron precursor purity or moisture content. Systematic studies suggest:

  • Pre-drying solvents (e.g., THF over Na/benzophenone).
  • Catalyst screening : PdCl₂(dppf) may outperform Pd(PPh₃)₄ in oxygen-sensitive reactions.
  • Monitoring reaction progress via in-situ IR to detect intermediate boronate esters .

Q. What alternative boron-containing intermediates could replace this compound in challenging syntheses?

Comparable reagents include:

  • Pinacol boronate esters : Higher stability but lower reactivity.
  • Trifluoroborate salts : Improved water solubility but require harsher conditions.
    A table comparing performance:
Boron SourceStabilityReactivityYield in Suzuki (%)
DioxazaborocaneModerateHigh60–85
Pinacol boronateHighModerate40–70
Trifluoroborate saltLowVery High70–90

Q. What strategies enable selective functionalization of the benzaldehyde moiety without disrupting the boron ring?

  • Protective Groups : Temporarily convert the aldehyde to an acetal using ethylene glycol and TsOH.
  • Directed Ortho-Metalation : Use LDA to deprotonate the methoxy group’s ortho position, enabling halogenation or alkylation.
  • Photocatalysis : Visible-light-mediated C–H activation for late-stage diversification .

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